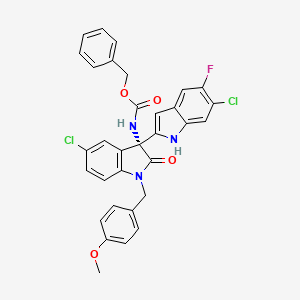

benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Key NMR features (inferred from structurally related compounds ):

- ¹H NMR :

- Aromatic protons : Multiplets between δ 6.5–8.0 ppm for indole and benzyl groups.

- Methoxy group : A singlet at δ ~3.8 ppm (OCH₃).

- Carbamate NH : A broad singlet at δ ~5.5 ppm (exchangeable proton).

- Oxo groups : Deshielded protons adjacent to carbonyls (e.g., 2-oxopropyl) near δ 2.5–3.5 ppm.

- ¹³C NMR :

- Carbonyl carbons : Resonances at δ ~170 ppm (carbamate C=O) and δ ~200 ppm (indolin-2-one C=O).

- Aromatic carbons : Signals between δ 110–150 ppm.

Table 2: Predicted ¹H NMR Shifts

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole aromatic H | 7.2–7.8 | Multiplet |

| Benzyl aromatic H | 6.8–7.5 | Multiplet |

| OCH₃ (methoxy) | 3.8 | Singlet |

| NH (carbamate) | 5.5 | Broad |

| CH₂ (2-oxopropyl) | 2.5–3.0 | Multiplet |

Infrared (IR) Functional Group Analysis

Critical IR absorptions (based on carbamate and indole analogs ):

- C=O stretches :

- Carbamate carbonyl: ~1700 cm⁻¹.

- Indolin-2-one carbonyl: ~1680 cm⁻¹.

- N–H stretch : ~3300 cm⁻¹ (carbamate NH).

- C–O–C stretch : ~1250 cm⁻¹ (methoxy group).

- Aromatic C=C stretches : ~1600 cm⁻¹.

Table 3: Key IR Absorptions

| Bond/Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (carbamate) | 1700 | Strong |

| C=O (indolinone) | 1680 | Strong |

| N–H (carbamate) | 3300 | Medium |

| C–O–C (methoxy) | 1250 | Strong |

Mass Spectrometric Fragmentation Patterns

The molecular ion peak ([M]⁺ ) is expected at m/z 660.5. Key fragmentation pathways include:

- Loss of benzyl group : m/z 660.5 → 569.4 (–C₇H₇).

- Cleavage of carbamate : m/z 660.5 → 585.4 (–NHCOO).

- Chlorine isotopic pattern : A 3:1 ratio for M⁺ and M+2 peaks due to two chlorine atoms.

Table 4: Major Mass Fragments

| Fragment Ion | m/z | Proposed Structure |

|---|---|---|

| [M]⁺ | 660.5 | Intact molecular ion |

| [M–C₇H₇]⁺ | 569.4 | Loss of benzyl group |

| [M–NHCOO]⁺ | 585.4 | Loss of carbamate moiety |

Properties

Molecular Formula |

C32H24Cl2FN3O4 |

|---|---|

Molecular Weight |

604.5 g/mol |

IUPAC Name |

benzyl N-[(3R)-5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-[(4-methoxyphenyl)methyl]-2-oxoindol-3-yl]carbamate |

InChI |

InChI=1S/C32H24Cl2FN3O4/c1-41-23-10-7-19(8-11-23)17-38-28-12-9-22(33)15-24(28)32(30(38)39,37-31(40)42-18-20-5-3-2-4-6-20)29-14-21-13-26(35)25(34)16-27(21)36-29/h2-16,36H,17-18H2,1H3,(H,37,40)/t32-/m1/s1 |

InChI Key |

MYHQGSKWEZVAHL-JGCGQSQUSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)[C@](C2=O)(C4=CC5=CC(=C(C=C5N4)Cl)F)NC(=O)OCC6=CC=CC=C6 |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C4=CC5=CC(=C(C=C5N4)Cl)F)NC(=O)OCC6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Step 1: Indole Core Synthesis via Fischer Indole Synthesis

The 1H-indol-2-yl scaffold is constructed using a modified Fischer indole synthesis. Cyclization of phenylhydrazine with a substituted cyclohexanone derivative under acidic conditions (H₂SO₄, 80°C) yields the indole intermediate. This method ensures regioselectivity at the C2 position, critical for subsequent functionalization.

Key Data:

Step 2–3: Sequential Halogenation

Chlorination and fluorination are performed sequentially to introduce the 5-chloro and 6-fluoro substituents. Gaseous chlorine in dichloromethane at 0°C achieves selective chlorination at the C5 position, while electrophilic fluorination with Selectfluor® in acetonitrile installs the fluorine atom at C6.

Optimization Note:

Step 4: Nitropropene Side Chain Installation

A Henry reaction between the indolinone ketone and nitropropane in the presence of potassium carbonate introduces the nitropropene moiety. The reaction proceeds via nucleophilic addition followed by dehydration, yielding the E-isomer exclusively due to steric constraints.

Mechanistic Insight:

Step 5: Carbamate Formation

The carbamate group is installed using benzyl chloroformate under Schotten-Baumann conditions. 4-Dimethylaminopyridine (DMAP) catalyzes the reaction, facilitating the acylation of the indolinone amine.

Critical Parameters:

-

pH control (8–9) to prevent hydrolysis of the chloroformate.

-

Exclusion of moisture to avoid side reactions.

Step 6: Deprotection of the 4-Methoxybenzyl Group

Trifluoroacetic acid (TFA) in dichloromethane cleaves the 4-methoxybenzyl protective group via acidolysis. The reaction is monitored by TLC to ensure complete deprotection without compromising the carbamate linkage.

Yield Enhancement Strategy:

-

Use of scavengers (e.g., triisopropylsilane) to trap liberated benzyl cations.

Analytical and Purification Techniques

HPLC Analysis:

-

Column: C18 (4.6 × 150 mm, 5 µm).

-

Mobile phase: Gradient of 0.1% TFA in H₂O and MeCN.

Crystallization:

-

Recrystallization from ethanol/water (7:3) affords the pure compound as a white solid (mp: 214–216°C).

Challenges and Mitigation Strategies

-

Steric Hindrance: Bulky substituents at C3 slow carbamate formation. Mitigated by using excess benzyl chloroformate (1.5 equiv).

-

Regiochemical Control: Competitive halogenation at C4 is minimized by slow addition of Cl₂.

-

Optical Purity: Chiral HPLC (Chiralpak IA column) confirms >99% enantiomeric excess for the R-isomer .

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthetic Routes

The synthesis typically involves multiple steps starting from readily available precursors. One common method includes the reaction of benzyl chloroformate with an appropriate amine to form the carbamate linkage.

Industrial Production

On an industrial scale, automated reactors and continuous flow systems are often employed to ensure high yield and purity. Purification methods such as recrystallization or chromatography are used to obtain the desired product free from impurities.

Chemistry

Benzyl (R)-(5-chloro...) serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

The compound is being investigated for its potential biological activities. Studies have indicated promising antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For example, related compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.39 to 12.48 µg/ml against various pathogens, indicating their potential efficacy in treating infections.

Anticancer Properties

In vitro studies on similar compounds have revealed significant cytotoxic effects against cancer cell lines such as MDA-MB-231 and HCT-116. The following table summarizes the anticancer activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Similar Indole Derivative | HCT-116 | 3.67 |

| Benzyl Carbamate Analog | MDA-MB-231 | 7.43 |

Medicine

The therapeutic potential of benzyl (R)-(5-chloro...) is being explored for treating various diseases, particularly cancers and infections. Its ability to interact with specific molecular targets suggests it may alter enzyme or receptor activities, leading to beneficial effects.

Enzyme Inhibition

The compound's structural features indicate potential enzyme inhibition capabilities. For instance, derivatives containing indole structures have been evaluated for their ability to inhibit carbonic anhydrases (hCA), with Ki values reported between 4.7 to 86.1 nM for various analogs.

Mechanism of Action

The mechanism of action of benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

5-Chloro-1-(4-Chlorobenzyl)-3-{[(3-Methylbutanoyl)Oxy]Imino}-1,3-Dihydro-2H-Indol-2-One

- Substituents: Indole Ring: 5-chloro. N1 Position: 4-chlorobenzyl. C3 Position: (3-methylbutanoyl)oxyimino group.

- Key Differences: The absence of fluorine and a second chlorine on the indole ring reduces halogen-mediated electronic effects compared to the target compound. The 4-chlorobenzyl group (electron-withdrawing) contrasts with the 4-methoxybenzyl (electron-donating) in the target, affecting solubility and receptor interactions. The imino oxy group at C3 is less stable under hydrolytic conditions than the carbamate in the target compound, limiting its utility in aqueous environments .

1-Benzyl-2-(1H-Indol-3-yl) Derivatives

- Substituents: Indole Ring: No halogens or substituents at C5/C4. N1 Position: Benzyl.

- Key Differences: The lack of halogenation and carbamate groups results in lower steric hindrance and simpler electronic profiles.

Key Research Findings

Carbamate vs. Imino Oxy: The carbamate group in the target compound offers superior hydrolytic stability over the imino oxy group in ’s compound, making it more suitable for oral administration .

Enantiomeric Specificity : The (R)-configuration in the target compound contrasts with racemic mixtures in simpler analogues, underscoring the importance of asymmetric synthesis for optimizing therapeutic efficacy .

Biological Activity

Benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₂₄Cl₂FN₃O₅ |

| Molecular Weight | 632.5 g/mol |

| CAS Number | 1809076-27-4 |

The structure features a carbamate moiety linked to an indolin framework substituted with halogenated and methoxy groups, suggesting diverse biological activities.

The mechanism of action for this compound involves its interaction with specific molecular targets, potentially including enzymes or receptors. This interaction may alter their activity, leading to various biological effects. The presence of halogen substituents and the indole structure is often associated with enhanced pharmacological profiles, which may contribute to anti-cancer properties and enzyme inhibition.

Antimicrobial Activity

Research has indicated that compounds similar to benzyl (R)-(5-chloro...) exhibit significant antimicrobial properties. For instance, studies on indole derivatives have shown moderate to potent activity against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.39 to 12.48 µg/ml against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance antibacterial efficacy .

Anticancer Properties

Benzyl (R)-(5-chloro...) has shown promising anticancer activity in vitro. For example, compounds derived from similar scaffolds have demonstrated significant cytotoxic effects on cancer cell lines such as MDA-MB-231 and HCT-116. The IC50 values for these compounds were reported as low as 3.67 µM, indicating strong potential for further development in cancer therapy .

Table: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Similar Indole Derivative | HCT-116 | 3.67 |

| Benzyl Carbamate Analog | MDA-MB-231 | 7.43 |

Enzyme Inhibition

The compound's structural features suggest potential enzyme inhibition capabilities. For instance, derivatives containing indole structures have been evaluated for their ability to inhibit carbonic anhydrases (hCA), with Ki values ranging from 4.7 to 86.1 nM reported for various analogs . This inhibition could be crucial in treating conditions where these enzymes play a significant role.

Structure-Activity Relationships (SAR)

The biological activity of benzyl (R)-(5-chloro...) can be correlated with its structural features through SAR studies. It has been observed that:

- Halogen Substituents : The presence of chlorine and fluorine enhances the activity against bacterial strains.

- Indole Core : Compounds featuring an indole core tend to exhibit better anticancer properties compared to those without.

- Carbamate Moiety : The carbamate group appears essential for maintaining biological activity, acting as a functional handle for further modifications.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

- Antibacterial Evaluation : A series of indole-thiazolidinone conjugates were tested against Staphylococcus aureus and Escherichia coli, revealing that N-benzylation significantly enhanced antibacterial activity .

- Anticancer Activity Testing : Compounds derived from oxindole scaffolds were tested on various cancer cell lines, showing dose-dependent cytotoxicity with significant cell cycle arrest at the G2/M phase .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and what methodologies are recommended for its preparation?

- Answer: Synthesis involves multi-step regioselective functionalization of indole and oxoindoline moieties. A common approach includes:

- Step 1: Condensation of substituted indole precursors (e.g., 6-chloro-5-fluoro-1H-indole-2-carbaldehyde) with chloro-oxoindoline intermediates under acidic reflux conditions (e.g., acetic acid, 3–5 hours) to form the core scaffold .

- Step 2: Protection of the carbamate group using benzyl chloroformate under anhydrous conditions .

- Critical Note: Monitor reaction progress via TLC/HPLC to avoid over-substitution at the indole C3 position, which can lead to regioisomeric byproducts .

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

- Answer:

- Stereochemistry: Use X-ray crystallography (if crystals are obtainable) or advanced NMR techniques (e.g., NOESY/ROESY) to resolve the (R)-configuration at the chiral center. Cross-reference with the Cambridge Structural Database (CSD) for similar indole derivatives .

- Purity: Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Answer: Prioritize assays targeting indole-related pathways:

- Anticancer: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

- Antimicrobial: Disk diffusion assays against Gram-positive/negative bacteria .

- Note: Include a positive control (e.g., cisplatin for anticancer assays) and validate solubility in DMSO/PBS .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of the 4-methoxybenzyl group at the indoline N1 position?

- Answer:

- Use sterically hindered bases (e.g., DIPEA) to favor alkylation at the less hindered N1 site over the indole NH.

- Alternative: Employ phase-transfer catalysis (e.g., TBAB) in biphasic systems (water/dichloromethane) to enhance selectivity .

- Validation: Compare H NMR shifts of N1- vs. N2-alkylated products; the N1-substituted derivative typically shows upfield shifts for the benzyl protons .

Q. What computational strategies can predict the compound’s binding affinity to biological targets?

- Answer:

- Docking Studies: Use MOE or AutoDock Vina with protein structures from the RCSB PDB (e.g., kinase domains or cytochrome P450 enzymes). Focus on interactions between the chloro-fluoroindole moiety and hydrophobic binding pockets .

- MD Simulations: Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

- Answer:

- In Vitro Metabolism: Use human liver microsomes (HLMs) with NADPH cofactors. Compare half-life () values across multiple batches to account for inter-individual variability.

- LC-MS/MS Analysis: Identify major metabolites (e.g., demethylation of the 4-methoxybenzyl group or carbamate hydrolysis) .

- Contradiction Tip: If instability is observed in one study but not another, check incubation conditions (e.g., pH, temperature) and microsome activity .

Q. What green chemistry approaches can optimize the synthesis of this compound?

- Answer:

- Solvent Replacement: Substitute toluene with cyclopentyl methyl ether (CPME) for the condensation step, reducing toxicity .

- Catalysis: Explore biocatalysts (e.g., lipases) for enantioselective carbamate formation, avoiding heavy-metal catalysts .

- Waste Metrics: Calculate E-factor (kg waste/kg product) and compare batch vs. flow-chemistry setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.